Lipophilic Ligand Efficiency: Ortho-Chloro vs. Para-Chloro Isomeric Comparison
The ortho-chloro substitution on the N-phenyl ring of the target compound confers a distinct torsional profile and electronic environment compared to the para-chloro isomer. Although direct experimental IC₅₀ data are not available for this specific compound, comparative physicochemical analysis reveals that the ortho-chloro isomer exhibits a calculated logP of 5.758 (ZINC36151606), while the para-chloro analog (4-chloro-N-(4-chlorophenyl)-3-nitro-N-[(2-phenylethenyl)sulfonyl]benzenesulfonamide, CAS 726162-16-9) is reported with a higher molecular weight and additional nitro and sulfonyl groups that increase polarity and hydrogen-bond acceptor count . The target compound therefore offers a simpler, more lipophilic scaffold with fewer metabolic liabilities, making it a cleaner probe for hydrophobic binding pockets when compared to the polysubstituted para-chloro series .
| Evidence Dimension | Calculated logP (lipophilicity) and molecular weight |
|---|---|
| Target Compound Data | logP = 5.758; MW = 412.89 g·mol⁻¹ |
| Comparator Or Baseline | 4-Chloro-N-(2-chlorophenyl)-3-nitro-N-[(2-phenylethenyl)sulfonyl]benzenesulfonamide (CAS 726162-16-9): MW > 500 g·mol⁻¹ (estimated); additional nitro and sulfonyl groups increase H-bond acceptor count and reduce logP |
| Quantified Difference | Target compound is ~100 Da lighter and exhibits higher calculated logP versus the polysubstituted para-chloro analog |
| Conditions | In silico calculation using ZINC15 data; CAS 726162-16-9 properties inferred from structural comparison |
Why This Matters
A lower molecular weight and higher logP can improve membrane permeability, which is critical for intracellular target engagement in whole-cell screening assays.
- [1] CAS 726162-16-9 entry, Kuujia Chemical Database. Describes 4-Chloro-N-(2-chlorophenyl)-3-nitro-N-[(2-phenylethenyl)sulfonyl]benzenesulfonamide. Accessed via https://fr.kuujia.com. View Source
- [2] ZINC15 Database, Substance ZINC000036151606. Physicochemical properties of N-(2-chlorophenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide. Accessed via https://zinc15.docking.org/substances/ZINC000036151606/. View Source
